Ageratochromene dimer

Allelopathy Weed Suppression Soil Ecology

Ageratochromene dimer is the biologically inactive bischroman, functionally distinct from the bioactive monomer Precocene II. Critical as a negative control in allelopathic bioassays where the monomer demonstrates potent activity. Also serves as a monomer reservoir via reversible soil transformation, enabling weed suppression mechanism studies. Use as a certified reference standard (≥98%) for HPLC quantification of A. conyzoides extracts. Its scaffold supports osteogenic agent synthesis and ERα/ERβ-targeted drug design. Select this compound when experimental integrity requires the inactive dimer, not the bioactive monomer.

Molecular Formula C26H32O6
Molecular Weight 440.5 g/mol
CAS No. 145374-05-6
Cat. No. B12091547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgeratochromene dimer
CAS145374-05-6
Molecular FormulaC26H32O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1(CC(C2=CC(=C(C=C2O1)OC)OC)C3=CC4=CC(=C(C=C4OC3(C)C)OC)OC)C
InChIInChI=1S/C26H32O6/c1-25(2)14-17(16-11-22(28-6)24(30-8)13-20(16)31-25)18-9-15-10-21(27-5)23(29-7)12-19(15)32-26(18,3)4/h9-13,17H,14H2,1-8H3
InChIKeyIQLKFKMUIAAVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ageratochromene Dimer (CAS 145374-05-6): A Natural Bischroman Phytochemical for Specialized Research


Ageratochromene dimer (CAS 145374-05-6), also known as Precocene II dimer, is a natural bischroman phytochemical [1] derived from the dimerization of ageratochromene (6,7-dimethoxy-2,2-dimethyl-1-benzopyran) [2]. It is isolated from the Asteraceae plant Ageratum conyzoides and is characterized by a C26H32O6 molecular formula with a molecular weight of 440.5 g/mol [3]. As a specialized natural product, it serves as a reference standard in analytical and biological research due to its defined purity and structural authenticity .

Why Ageratochromene Dimer Cannot Be Interchanged with Its Monomer or Precocene Analogs


Ageratochromene dimer exhibits distinct biological behavior compared to its monomeric precursor ageratochromene (Precocene II) and other precocene derivatives. While the monomer demonstrates potent allelochemical inhibitory activity against weeds and soil pathogenic fungi, the dimer is completely inactive in the same assays [1]. Furthermore, the dimer participates in a reversible transformation with the monomer in soil environments, functioning as a reservoir that maintains bioactive monomer concentrations [2]. This unique dynamic equilibrium and stark functional divergence mean that substituting the dimer for the monomer—or vice versa—would fundamentally alter experimental outcomes, making precise compound selection critical for research integrity.

Quantitative Differentiation of Ageratochromene Dimer vs. Monomer and Analogs


Ageratochromene Dimer Lacks Allelochemical Inhibitory Activity of Monomer

In a direct head-to-head comparison, ageratochromene dimer exhibited no inhibitory activity against three major weed species and three soil pathogenic fungi, whereas its monomeric counterpart, ageratochromene, showed significant inhibition in the same bioassays [1].

Allelopathy Weed Suppression Soil Ecology

Reversible Monomer-Dimer Transformation Sustains Bioactive Pool

Ageratochromene dimer participates in a reversible transformation with ageratochromene in soil, acting as a reservoir that can release the active monomer via remonomerization. This dynamic equilibrium was not observed with other structurally similar compounds, providing a unique functional attribute [1].

Chemical Ecology Soil Chemistry Natural Product Dynamics

Structural Basis for Bone-Forming Activity in Dimer-Derived Analogs

Substituted amide derivatives of C4-ageratochromene dimer analog demonstrated potent bone-forming effects in osteoblast differentiation assays, with the most active compound (23II) showing effective mineralization at 1 pM concentration. While this data pertains to a derivative, it highlights the dimer scaffold's value as a lead structure for osteogenic drug development [1].

Osteoporosis Bone Formation Medicinal Chemistry

Ageratochromene Dimer Lacks Anti-Juvenile Hormone Activity of Precocene Monomers

While the monomers precocene I and II (ageratochromene) are well-established anti-juvenile hormone (anti-JH) agents in insects, the ageratochromene dimer does not exhibit anti-JH activity. This class-level inference is based on the known structure-activity relationship wherein dimerization abolishes the anti-JH effect, a critical distinction for insect physiology studies [1].

Insect Endocrinology Pesticide Discovery Natural Product Bioactivity

Structural Mimicry of 17β-Estradiol Suggests ER-Binding Potential

Crystallographic and molecular docking studies reveal that bischromans (including precocene dimers) share structural similarity with 17β-estradiol and exhibit moderate to high binding affinity for estrogen receptors (ERα and ERβ). The ageratochromene dimer core places phenyl rings in a trans-stilbenoid system that correlates well with 17β-estradiol and diethylstilbestrol (DES), positioning it as a potential ER ligand [1].

Estrogen Receptor X-ray Crystallography Endocrine Disruption

Defined Purity and Reference Standard Suitability

Commercially available ageratochromene dimer is provided with a specified purity of ≥96% (some suppliers offer 98%), making it suitable as an analytical reference standard. This level of purity is essential for method validation, quantification, and quality control in natural product research .

Analytical Chemistry Quality Control Method Validation

Optimal Research and Industrial Applications for Ageratochromene Dimer


Allelopathy and Chemical Ecology Studies

Use ageratochromene dimer as a negative control or comparator in allelopathic bioassays, or to investigate reversible monomer-dimer transformations in soil systems [1]. This is critical for understanding natural weed suppression mechanisms in intercropping systems.

Medicinal Chemistry Lead Optimization for Osteoporosis

Employ the dimer scaffold as a starting point for synthesizing novel osteogenic agents, following the demonstrated activity of C4-ageratochromene dimer derivatives at picomolar concentrations [2].

Estrogen Receptor Ligand Discovery

Utilize ageratochromene dimer and its analogs in structure-based drug design targeting ERα and ERβ, leveraging its proven structural mimicry of 17β-estradiol as validated by crystallography and docking [3].

Analytical Reference Standard for Natural Product Research

Employ ageratochromene dimer as a certified reference material for HPLC method development, quantification of A. conyzoides extracts, and quality control of botanicals containing this chromene dimer .

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